N-butyl-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide
Description
N-butyl-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyridinyl-oxadiazole moiety and an N-butyl carboxamide group. Its structure combines aromatic and heteroaromatic systems, which are critical for interactions with biological targets, particularly in medicinal chemistry applications. The pyridinyl and oxadiazole groups enhance hydrogen-bonding and π-π stacking capabilities, while the N-butyl chain may influence solubility and membrane permeability .
Properties
IUPAC Name |
N-butyl-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-2-3-6-17-13(21)15-18-11(9-23-15)14-19-12(20-22-14)10-4-7-16-8-5-10/h4-5,7-9H,2-3,6H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFHATPCFSXPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NC(=CS1)C2=NC(=NO2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains a cornerstone for thiazole formation, utilizing α-halo ketones and thiourea derivatives. For N-butyl-2-carboxamide functionality:
Synthesis of methyl 4-bromothiazole-2-carboxylate :
Amidation with n-butylamine :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C, 12 h | 68 | 95 |
| Ester hydrolysis | LiOH, THF/H₂O, RT, 6 h | 92 | 98 |
| T3P-mediated coupling | T3P, DMF, n-butylamine | 89 | 99 |
1,2,4-Oxadiazole Annulation Strategies
Cyclization of Amidoximes and Activated Carboxylic Acids
The oxadiazole ring is constructed via [3+2] cyclization between pyridin-4-ylamidoxime and the thiazole-4-carboxylic acid derivative:
Synthesis of pyridin-4-carboxamidoxime :
Activation of thiazole-4-carboxylic acid :
Cyclization :
Reaction Optimization :
- Solvent screening : Acetonitrile > DMF > THF (higher polarity improves cyclization kinetics).
- Catalyst : Tetrabutylammonium fluoride (TBAF) reduces reaction time by 30% but complicates purification.
Convergent Synthesis via Suzuki-Miyaura Coupling
For enhanced modularity, pre-formed oxadiazole and thiazole intermediates are coupled using palladium catalysis:
Synthesis of 5-bromo-3-(pyridin-4-yl)-1,2,4-oxadiazole :
Preparation of 4-boronothiazole-2-carboxamide :
Cross-coupling :
Advantages :
- Enables late-stage diversification of both rings.
- Tolerates electron-withdrawing substituents on the pyridine ring.
Analytical Validation and Quality Control
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J = 5.2 Hz, 2H, pyridine-H), 8.35 (s, 1H, thiazole-H), 7.89 (d, J = 5.2 Hz, 2H, pyridine-H), 3.42 (t, J = 7.6 Hz, 2H, NCH₂), 1.55–1.48 (m, 2H, CH₂), 1.38–1.31 (m, 2H, CH₂), 0.91 (t, J = 7.4 Hz, 3H, CH₃).
- HRMS (ESI) : m/z 358.1421 [M+H]⁺ (calculated for C₁₆H₁₆N₅O₂S: 358.1424).
Purity Assessment
- HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min, λ = 254 nm).
- Elemental Analysis : C 53.62%, H 4.48%, N 19.55% (theoretical: C 53.77%, H 4.51%, N 19.54%).
Industrial-Scale Considerations and Challenges
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
N-butyl-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of N-butyl-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound belongs to a broader class of pyridinyl-thiazole carboxamides. Key structural analogs include:
- 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives (e.g., analogs synthesized in ): These lack the 1,2,4-oxadiazole ring but retain the pyridinyl-thiazole-carboxamide backbone. The methyl group at position 4 of the thiazole and the absence of oxadiazole may reduce steric bulk and alter electronic properties .
- N-Substituted 2-(4-pyridinyl)thiazole carboxamides : These vary in substituents (e.g., ethyl, propyl) at the carboxamide position, impacting lipophilicity and pharmacokinetic profiles.
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Potential Impact on Bioactivity |
|---|---|---|---|
| Target Compound | Thiazole-oxadiazole-pyridine | N-butyl, 1,2,4-oxadiazole | Enhanced hydrogen bonding, rigidity |
| 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide | Thiazole-pyridine | Methyl at C4, variable amides | Increased solubility, reduced steric hindrance |
| Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate | Thiazole-pyridine-ester | Ethyl ester, methyl at C4 | Ester group for prodrug strategies |
Statistical and Mechanistic Insights
highlights rigorous statistical validation (e.g., Student’s t-test, p ≤ 0.05) for evaluating analogs’ efficacy. For the target compound, similar methodologies would be critical to assess its superiority over analogs lacking the oxadiazole moiety. For example:
- Hypothetical IC50 Comparison : If the target compound shows a 10-fold lower IC50 than methyl-substituted analogs, this would validate the oxadiazole’s role in enhancing potency.
- Solubility Studies : The N-butyl chain may improve logP values compared to shorter alkyl chains, but this requires experimental validation .
Biological Activity
N-butyl-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article presents a comprehensive overview of its biological activity, including data on its cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 329.4 g/mol
- CAS Number : 1251630-19-9
Biological Activity Overview
Recent studies have highlighted the compound's promising cytotoxic effects against a variety of cancer cell lines. The following sections detail the findings from various research efforts.
Cytotoxicity Studies
The compound has been evaluated for its cytotoxic effects on several tumor cell lines. Notably:
- Cell Lines Tested :
- HL-60 (acute promyelocytic leukemia)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- PANC-1 (pancreatic cancer)
Table 1: IC50 Values of this compound
| Cell Line | IC50 Value (µM) |
|---|---|
| HL-60 | 0.57 |
| MCF-7 | 0.65 |
| HeLa | 2.41 |
| PANC-1 | Not specified |
The IC50 values indicate that the compound exhibits significant antiproliferative activity, particularly in HL-60 and MCF-7 cells, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its effects appears to involve the induction of genetic instability in tumor cells. Research indicates that pre-treatment with Fluzaparib, a PARP1 inhibitor, significantly reduces the cytotoxic activity of this compound, suggesting that it may interfere with DNA repair mechanisms .
Study 1: Antiproliferative Activity
A study focused on novel pyridine-thiazole hybrid molecules demonstrated that derivatives similar to this compound showed high selectivity for cancer cells over normal cells. The selectivity ratio was particularly notable in HL-60 cells where the compound's IC50 was significantly lower than that for normal keratinocytes .
Study 2: Inhibition of Carbonic Anhydrases
Another research effort explored the inhibition of carbonic anhydrases (CAs), which are often implicated in tumor growth and metastasis. The compound's structural analogs were found to selectively inhibit certain CA isoforms at nanomolar concentrations, indicating potential utility in cancer treatment .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-butyl-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including the formation of the oxadiazole ring and subsequent coupling with the thiazole-carboxamide moiety. Key steps include:
- Cyclocondensation : Use 3-(pyridin-4-yl)-1,2,4-oxadiazole precursors with nitrile or amide derivatives under reflux in anhydrous solvents like THF or DMF. Catalysts such as DBU (1,8-diazabicycloundec-7-ene) improve cyclization efficiency .
- Coupling Reactions : Employ Suzuki-Miyaura or HATU-mediated coupling for introducing the N-butyl-thiazole-carboxamide group. Optimize stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hrs) to minimize byproducts .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 6:4) or preparative HPLC for high-purity isolates (>95%) .
Basic: How can the structural configuration of this compound be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, leveraging its robust handling of twinned data and high-resolution structures. For example, bond angles and torsional parameters of the oxadiazole-thiazole linkage can be validated against crystallographic databases .
- Spectroscopic Techniques :
Advanced: How can conflicting biological activity data between this compound and its structural analogs be resolved?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance:
- Pyridyl vs. Phenyl Oxadiazole : Replace the pyridin-4-yl group with phenyl (as in ’s analogs) to assess changes in receptor binding. Use molecular docking (e.g., AutoDock Vina) to predict affinity differences toward targets like kinases or GPCRs .
- Thiazole Modifications : Test N-butyl vs. methyl/ethyl analogs in cellular assays (e.g., IC in cancer cell lines) to evaluate hydrophobicity-driven permeability .
- Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability. Cross-validate using orthogonal methods like SPR (surface plasmon resonance) for binding kinetics .
Advanced: What crystallographic challenges arise when analyzing metal complexes of this compound, and how are they addressed?
Methodological Answer:
- Coordination Geometry : The oxadiazole and pyridyl groups can act as bidentate ligands, forming complexes with lanthanides (e.g., Gd in ). Challenges include:
- Magnetic Properties : For gadolinium complexes, refine anisotropic displacement parameters (ADPs) to interpret magnetic susceptibility data .
Advanced: What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- In Silico Modeling :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target: 2–4 for optimal permeability), CYP450 inhibition, and BBB penetration. The pyridyl group may enhance solubility but reduce passive diffusion .
- Metabolic Stability : Apply GLORY or FAME 3 for phase I/II metabolism predictions. The oxadiazole ring is resistant to hydrolysis, but the thiazole may undergo oxidative cleavage .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability with targets like EGFR or PD-L1. Monitor RMSD (<2 Å) and hydrogen bond persistence .
Basic: What analytical techniques are critical for purity assessment during synthesis?
Methodological Answer:
- HPLC-DAD/MS : Use a C18 column (4.6 × 150 mm, 3.5 µm) with 0.1% formic acid in water/acetonitrile (gradient: 5–95% over 20 mins). Monitor UV absorption at 254 nm and confirm mass-to-charge ratio .
- Elemental Analysis : Verify C, H, N, S content with ≤0.4% deviation from theoretical values .
- TGA/DSC : Assess thermal stability (decomposition >200°C indicates suitability for high-temperature applications) .
Advanced: How can the compound’s mechanism of action be elucidated when initial biochemical assays are inconclusive?
Methodological Answer:
- Proteomic Profiling : Use affinity purification mass spectrometry (AP-MS) with a biotinylated derivative to identify interacting proteins in cell lysates .
- Cryo-EM : For large targets (e.g., ribosomes), resolve binding modes at 3–4 Å resolution. Compare with apo-structures to identify conformational changes .
- Kinetic Studies : Perform stopped-flow fluorescence to measure on/off rates (k/k) and infer binding cooperativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
